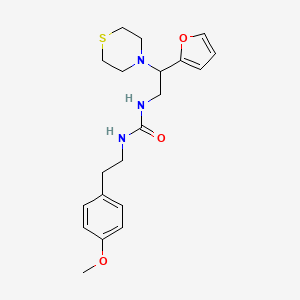

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-25-17-6-4-16(5-7-17)8-9-21-20(24)22-15-18(19-3-2-12-26-19)23-10-13-27-14-11-23/h2-7,12,18H,8-11,13-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWJBQIXSGEGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Intermediate: The initial step often involves the reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a suitable base to form the intermediate 2-(furan-2-yl)-2-thiomorpholinoethanol.

Urea Formation: This intermediate is then reacted with 4-methoxyphenethyl isocyanate under controlled conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and advanced purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted phenethyl urea derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The furan ring and thiomorpholine moiety may facilitate binding to specific sites, while the methoxyphenethyl group could enhance the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Urea Backbone

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea (CAS 2034399-57-8)

- Key Difference : Replaces the 4-methoxyphenethyl group with a thiophen-2-yl group .

- Impact: Electronic Effects: Thiophene’s sulfur atom vs. Solubility: Thiophene’s lower polarity may reduce aqueous solubility compared to the methoxyphenethyl group.

1-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

- Key Difference: Replaces the thiomorpholinoethyl group with an imidazo-pyrazolyl-furan system .

- Synthetic Complexity: Additional steps required for imidazo-pyrazole formation compared to thiomorpholine.

Heterocycle Modifications

1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea

- Key Difference: Substitutes furan-thiomorpholinoethyl with a chlorophenyl group and a thiopyran ring .

- Ring Size: Thiopyran’s six-membered ring vs. thiomorpholine’s five-membered ring may alter conformational flexibility.

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Key Difference: Incorporates a pyrrole-carbonyl-phenyl group instead of furan-thiomorpholinoethyl .

- Metabolic Stability: The carbonyl group may increase susceptibility to hydrolysis compared to the thiomorpholine’s sulfur.

Pharmacological Profile Comparisons

Antimicrobial Activity

- Compound 14 from (a naphthofuran-pyrazole derivative) demonstrated antimicrobial activity, suggesting urea-heterocycle hybrids are promising scaffolds .

- The target compound’s thiomorpholine group may enhance Gram-negative activity due to improved penetration through bacterial membranes.

TRPC Channel Modulation

Biologische Aktivität

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring, a thiomorpholine moiety, and a methoxyphenethyl group. Its molecular formula is , with a molecular weight of approximately 368.55 g/mol. The structural components suggest potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that thiomorpholine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Study B | A549 (lung cancer) | 10 | Inhibition of proliferation |

| Study C | HeLa (cervical cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity Results

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The furan ring may interact with enzymes involved in critical metabolic pathways.

- Receptor Modulation : The thiomorpholine moiety might bind to specific receptors, influencing signal transduction pathways.

- Cell Membrane Interaction : The lipophilic nature of the methoxyphenethyl group suggests potential interactions with cellular membranes, affecting permeability and function.

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor growth in vivo. In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenethyl)urea, and how can reaction efficiency be optimized?

Methodological Answer:

- Stepwise Coupling: Utilize urea-forming reactions, such as carbodiimide-mediated coupling (e.g., DCC or EDCI) between the thiomorpholinoethylamine and 4-methoxyphenethyl isocyanate intermediates. Polar aprotic solvents (DMF, DCM) enhance solubility and reactivity .

- Yield Optimization: Control reaction temperature (0°C to room temperature) and use catalysts like DMAP. Analogous urea derivatives achieve yields of 30–48% under similar conditions .

- Purification: Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization for isolation.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy:

- 1H/13C NMR: Assign peaks to confirm the furan (δ 6.2–7.4 ppm), thiomorpholine (δ 2.5–3.5 ppm), and methoxyphenethyl (δ 3.7–6.8 ppm) moieties .

- IR: Identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-H bends .

- Crystallography: Single-crystal X-ray diffraction resolves bond angles and spatial configuration, as demonstrated for structurally related urea derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

- Analog Synthesis: Modify the furan (e.g., replace with thiophene) or methoxyphenethyl groups (e.g., vary substituent positions) .

- In Vitro Assays: Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) and correlate activity with structural features. For example, fluorinated phenyl groups in similar compounds enhance binding affinity .

- Computational Modeling: Use molecular docking (AutoDock, Schrödinger) to predict interactions with active sites, guided by crystallographic data .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

- Replication Studies: Standardize assay conditions (e.g., cell lines, incubation times) across labs. highlights the use of randomized block designs with replicates to minimize variability .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or confounding variables .

- Mechanistic Validation: Combine kinetic studies (e.g., SPR for binding kinetics) with structural analysis to confirm target engagement .

Q. How can environmental stability and degradation pathways be systematically studied?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to varying pH, UV light, and temperatures. Monitor degradation via HPLC/MS to identify breakdown products (e.g., hydrolyzed urea or oxidized furan derivatives) .

- Ecotoxicity Models: Use OECD guidelines to assess biodegradation and bioaccumulation potential in simulated environments .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.